molecular formula C25H25N3O4 B11026465 N-[2-(benzylcarbamoyl)phenyl]-1-(furan-2-ylcarbonyl)piperidine-4-carboxamide

N-[2-(benzylcarbamoyl)phenyl]-1-(furan-2-ylcarbonyl)piperidine-4-carboxamide

Cat. No.: B11026465
M. Wt: 431.5 g/mol
InChI Key: OPIPFWYPUMLYIA-UHFFFAOYSA-N
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Description

N-{2-[(BENZYLAMINO)CARBONYL]PHENYL}-1-(2-FURYLCARBONYL)-4-PIPERIDINECARBOXAMIDE is a complex organic compound with a unique structure that includes benzylamino, phenyl, furyl, and piperidinecarboxamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(BENZYLAMINO)CARBONYL]PHENYL}-1-(2-FURYLCARBONYL)-4-PIPERIDINECARBOXAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(BENZYLAMINO)CARBONYL]PHENYL}-1-(2-FURYLCARBONYL)-4-PIPERIDINECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{2-[(BENZYLAMINO)CARBONYL]PHENYL}-1-(2-FURYLCARBONYL)-4-PIPERIDINECARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2-[(BENZYLAMINO)CARBONYL]PHENYL}-1-(2-FURYLCARBONYL)-4-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[(BENZYLAMINO)CARBONYL]PHENYL}-1-(2-FURYLCARBONYL)-4-PIPERIDINECARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C25H25N3O4

Molecular Weight

431.5 g/mol

IUPAC Name

N-[2-(benzylcarbamoyl)phenyl]-1-(furan-2-carbonyl)piperidine-4-carboxamide

InChI

InChI=1S/C25H25N3O4/c29-23(19-12-14-28(15-13-19)25(31)22-11-6-16-32-22)27-21-10-5-4-9-20(21)24(30)26-17-18-7-2-1-3-8-18/h1-11,16,19H,12-15,17H2,(H,26,30)(H,27,29)

InChI Key

OPIPFWYPUMLYIA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC=CC=C2C(=O)NCC3=CC=CC=C3)C(=O)C4=CC=CO4

Origin of Product

United States

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